

Spectroscopic Analysis of 1-bromo-2chlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Bromo-2-chlorobutane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **1-bromo-2-chlorobutane** (C₄H₈BrCl). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a robust reference for the identification and characterization of this dihalogenated alkane.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic characteristics of **1-bromo-2-chlorobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-bromo-2-chlorobutane**, distinct signals are expected for each unique proton and carbon environment.

Predicted ¹H NMR Data (300 MHz, CDCl₃)



Signal Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
CH3-CH2-	~1.10	Triplet (t)	~7.5	3H
CH3-CH2-	~1.90	Multiplet (m)	-	2H
-CH(Cl)-	~4.15	Multiplet (m)	-	1H
-CH ₂ (Br)	~3.75	Multiplet (m)	-	2H

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
CH ₃ -CH ₂ -	~12
CH ₃ -CH ₂ -	~28
-CH(Cl)-	~65
-CH ₂ (Br)	~38

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR data for **1-bromo-2-chlorobutane**, a liquid at room temperature, is presented below.

Predicted IR Absorption Data



Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H Stretch (sp³)	2850 - 3000	Strong
C-H Bend	1375 - 1470	Medium
C-Cl Stretch	600 - 800	Strong
C-Br Stretch	500 - 600	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/ ⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.

Predicted Mass Spectrometry Data

m/z Value	lon	Comments
170/172/174	[C ₄ H ₈ ⁷⁹ Br ³⁵ Cl]+ / [C ₄ H ₈ ⁸¹ Br ³⁵ Cl]+ & [C ₄ H ₈ ⁷⁹ Br ³⁷ Cl]+ / [C ₄ H ₈ ⁸¹ Br ³⁷ Cl]+	Molecular Ion (M+) cluster. The M+2 peak will be the most abundant.
135/137	[C ₄ H ₈ ³⁵ Cl] ⁺ / [C ₄ H ₈ ³⁷ Cl] ⁺	Loss of Br radical.
91	[C₄H₃Br]+	Loss of CI radical (less favorable).
55	[C ₄ H ₇] ⁺	Loss of both Br and Cl.
43	[C ₃ H ₇]+	Alpha cleavage.
29	[C ₂ H ₅] ⁺	Fragmentation of the alkyl chain.

Experimental Protocols



The following are generalized protocols for the spectroscopic analysis of a liquid sample such as **1-bromo-2-chlorobutane**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of 1-bromo-2-chlorobutane in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer: Filter the solution into a 5 mm NMR tube.
- Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30). Typically, 8 to 16 scans are sufficient.
 - Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
- Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
- Background Scan: Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small drop of liquid 1-bromo-2-chlorobutane directly onto the center of the ATR crystal.



- Acquisition: Lower the ATR press to ensure good contact between the sample and the
 crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of
 4000-400 cm⁻¹.
- Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (Electron Ionization - GC-MS)

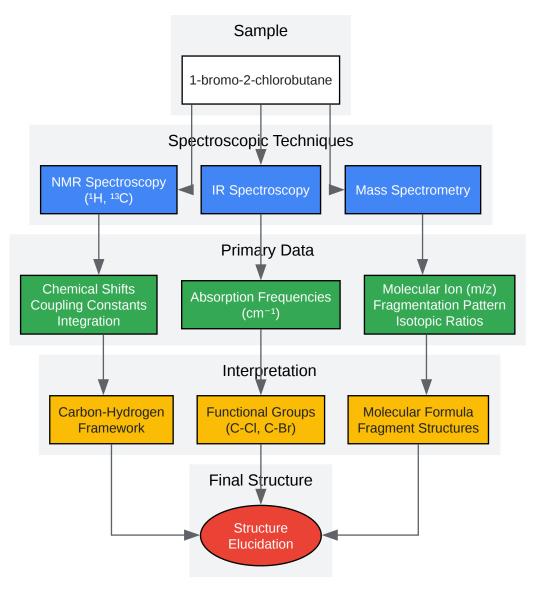
- Sample Preparation: Prepare a dilute solution of **1-bromo-2-chlorobutane** (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
- GC Method:
 - Set the GC oven temperature program (e.g., start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C).
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Use helium as the carrier gas with a constant flow rate.
- MS Method:
 - Set the ion source to electron ionization (EI) at 70 eV.
 - Set the mass analyzer to scan a suitable m/z range (e.g., 25-250 amu).
- Injection and Acquisition: Inject 1 μ L of the sample solution into the GC-MS system and begin data acquisition.
- Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to 1bromo-2-chlorobutane. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of **1-bromo-2-chlorobutane**.



Spectroscopic Analysis Workflow



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Caption: Logical workflow for molecular structure elucidation.



Predicted MS Fragmentation of 1-bromo-2-chlorobutane [CH₃CH₂CH(Cl)CH₂Br]⁺ m/z 170, 172, 174 -•Cl -•C₂H₅ (α-cleavage) [C₄H₈Br]⁺ m/z 135, 137 [C₄H₈Br]⁺ m/z 91 [C₄H₇]⁺ m/z 55

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Caption: Predicted mass spectral fragmentation pathways.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-bromo-2-chlorobutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025774#spectroscopic-data-for-1-bromo-2-chlorobutane-nmr-ir-ms]

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